(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium
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Overview
Description
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium is a nitrogen-containing heterocyclic compound. It is part of the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium typically involves the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate reagents under controlled conditions. One common method includes the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to form substituted products . The reaction conditions often require heating and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, which are efficient for producing heterocyclic compounds. These methods often utilize catalysts to optimize the reaction conditions and yield. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of new compounds.
Substitution: The nitrogen atoms in the imidazole ring can participate in substitution reactions, forming a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. The reactions typically require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include amides, sulfonamides, ureas, and thioureas. These products have been studied for their potential biological activities, including cytotoxicity against cancer cell lines .
Scientific Research Applications
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl-H-sulfite: This compound is used as a catalyst in the synthesis of pyrazolophthalazines.
1-benzyl-2-aryl-1H-benzo[d]imidazole derivatives: These compounds are synthesized using multicomponent reactions and have shown potential in medicinal chemistry.
Uniqueness
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility in forming various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C3H7N4O2+ |
---|---|
Molecular Weight |
131.11 g/mol |
IUPAC Name |
(4,5-dihydro-1H-imidazol-2-ylamino)-hydroxy-oxoazanium |
InChI |
InChI=1S/C3H7N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H,8,9)(H2,4,5,6)/q+1 |
InChI Key |
GDOMQBBBBQGRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)N[N+](=O)O |
Origin of Product |
United States |
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